(3S)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-OL
Description
(3S)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-OL is a chiral amino alcohol featuring a phenyl ring substituted with bromine (3-position) and chlorine (4-position). The (3S) stereochemistry at the amino-bearing carbon defines its three-dimensional configuration, which is critical for interactions in biological systems or asymmetric synthesis. The compound’s molecular formula is C₉H₁₁BrClNO, with a calculated molecular weight of 264.35 g/mol (derived from atomic masses: C=12, H=1, Br=79.9, Cl=35.45, N=14, O=16). Key structural attributes include:
- A halogenated aromatic ring (Br and Cl substituents).
- A propanol backbone with an amino group at the chiral center.
Halogen substituents confer electron-withdrawing effects, influencing reactivity and physicochemical properties.
Properties
Molecular Formula |
C9H11BrClNO |
|---|---|
Molecular Weight |
264.54 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3-bromo-4-chlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11BrClNO/c10-7-5-6(1-2-8(7)11)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m0/s1 |
InChI Key |
GTQNDGPSOADBFZ-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CCO)N)Br)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(CCO)N)Br)Cl |
Origin of Product |
United States |
Preparation Methods
General Strategy
The preparation generally involves three major stages:
- Formation of the substituted phenylpropane backbone with the correct halogen pattern (3-bromo-4-chlorophenyl).
- Introduction of the amino and hydroxyl groups at the 3-position of the propane chain.
- Stereochemical control to obtain the (3S) enantiomer.
Common Synthetic Approaches
| Method | Description | Key Reagents and Conditions | Notes |
|---|---|---|---|
| Reductive Amination | Reaction of 3-(3-bromo-4-chlorophenyl)-1-propanone with ammonia or amine source under reducing conditions. | Sodium borohydride or lithium aluminum hydride in ethanol or tetrahydrofuran; temperature 40–60°C. | Enables direct conversion of ketone to amino alcohol with stereocontrol possible via chiral catalysts or auxiliaries. |
| Nucleophilic Substitution | Halogenated precursor (e.g., 3-chloro-3-(3-bromo-4-chlorophenyl)-1-propanol) reacted with ammonia or amine under basic conditions. | Basic media (e.g., K2CO3), solvents like DMSO or methanol, temperature 10–60°C. | May require purification steps such as column chromatography or recrystallization. |
| Nitrostyrene Reduction Route | Condensation of 3-bromo-4-chlorobenzaldehyde with nitromethane to form β-nitrostyrene, followed by reduction and hydrolysis to amino alcohol. | Sodium borohydride reduction; hydrolysis; acid treatment to form hydrochloride salt. | Useful for industrial scale; allows introduction of amino group after carbon chain formation. |
Industrial Scale Considerations
- Continuous flow reactors and automated systems are often employed to improve yield and reproducibility.
- Catalytic hydrogenation with palladium on carbon under high pressure can be used for reduction steps.
- Purity is typically controlled via HPLC, with yields reported up to 90% and purity >95% in optimized processes.
Detailed Example Procedure for Laboratory Synthesis
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Synthesis of 3-(3-bromo-4-chlorophenyl)-1-propanone via Friedel-Crafts acylation or other aromatic substitution methods. | Use of halogenated benzene derivatives and propanone precursors; Lewis acid catalysts (e.g., AlCl3). |
| 2 | Reductive amination of the ketone with ammonia or ammonium salts in ethanol with sodium borohydride. | Temperature maintained at 40–60°C; reaction monitored by TLC or HPLC. |
| 3 | Isolation and purification of (3S)-3-amino-3-(3-bromo-4-chlorophenyl)propan-1-ol via recrystallization or chromatography. | Use of chiral stationary phases or resolution agents if enantiomeric purity is required. |
Research Findings and Optimization Data
| Parameter | Observations |
|---|---|
| Yield | Up to 90% in optimized industrial processes. |
| Purity | >95% purity achievable with proper reaction control and purification (HPLC verified). |
| Reaction Time | Reduced from 18-23 hours in older methods to 3-6 hours or less with improved protocols. |
| Temperature Range | 10°C to 65°C depending on the step; reductive amination typically at 40–60°C for best results. |
| Solvents | Ethanol, tetrahydrofuran, methanol, DMSO, and toluene commonly used depending on step. |
| Catalysts | Sodium borohydride, lithium aluminum hydride for reduction; palladium on carbon for catalytic hydrogenation. |
| Base Used | Potassium carbonate or sodium carbonate in substitution reactions. |
Summary Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Reductive Amination | Sodium borohydride, ammonia, ethanol, 40–60°C | Direct, stereocontrol possible | Requires careful temperature control |
| Nucleophilic Substitution | Halogenated precursor, K2CO3, DMSO, 10–60°C | Straightforward substitution | May need purification steps |
| Nitrostyrene Reduction | 3-bromo-4-chlorobenzaldehyde, nitromethane, NaBH4 | Industrially scalable, high yield | Multi-step, longer reaction times |
| Catalytic Hydrogenation | Pd/C catalyst, H2 gas, high pressure and temp | Efficient reduction | Requires specialized equipment |
Analytical Techniques for Characterization
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms structure and stereochemistry; characteristic chemical shifts for amino and hydroxyl protons.
- Infrared (IR) Spectroscopy : Shows N-H and O-H stretching vibrations (~3300 cm⁻¹), aromatic C=C stretches (~1600 cm⁻¹).
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% typical).
- Mass Spectrometry (MS) : Confirms molecular weight (~264.54 g/mol).
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine and chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include the corresponding ketones, aldehydes, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3S)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-OL has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The presence of bromine and chlorine atoms may also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
(3S)-3-Amino-3-(2-bromo-4-methylphenyl)propan-1-OL
Key Differences and Implications
| Property | Target Compound | 2-Bromo-4-methylphenyl Analog |
|---|---|---|
| Molecular Formula | C₉H₁₁BrClNO | C₁₀H₁₄BrNO |
| Molecular Weight | 264.35 g/mol | 244.13 g/mol |
| Aromatic Substituents | 3-Bromo, 4-chloro | 2-Bromo, 4-methyl |
| Substituent Effects | Electron-withdrawing (Br, Cl) | Electron-donating (CH₃), EWG (Br) |
- Substituent Position and Electronic Effects: The 3-bromo-4-chloro configuration in the target compound creates a strongly electron-deficient aromatic ring, enhancing electrophilic substitution resistance. In contrast, the 2-bromo-4-methyl analog has a mixed electronic profile: bromine (EWG) at the ortho position and methyl (EDG) at para, leading to regioselectivity differences in reactions .
Stereochemical Consistency :
Both compounds share the (3S) configuration, ensuring similar spatial arrangements of functional groups. This consistency is vital for enantioselective interactions in catalysis or pharmacology.
(3S)-3-Amino-3-(4-chlorophenyl)propan-1-OL
Key Differences :
- Substituents : Single 4-chloro vs. dual halogens (3-bromo-4-chloro).
- Molecular Weight: ~214.67 g/mol (C₉H₁₁ClNO) vs. 264.35 g/mol.
- Impact of Bromine Addition: Bromine increases molecular weight by ~49.68 g/mol and introduces steric bulk at the meta position. This may hinder binding to compact active sites in enzymes compared to the mono-halogenated analog.
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
While structurally distinct (pyrazole core vs. amino alcohol), this compound shares a 3-chlorophenyl moiety. Key contrasts include:
- Functional Groups: Sulfanyl and trifluoromethyl groups dominate reactivity, contrasting with the amino alcohol’s hydrogen-bonding capacity.
- Electronic Profile: The pyrazole’s electron-deficient trifluoromethyl group amplifies electrophilicity, whereas the target compound’s amino and hydroxyl groups enable nucleophilic interactions .
Biological Activity
(3S)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-OL, with the CAS number 1272727-83-9, is a compound of interest in medicinal chemistry and biological research due to its structural features and biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : C9H11BrClNO
- Molecular Weight : 264.55 g/mol
- Structure : The compound possesses a chiral center and includes an amino group, a hydroxyl group, and halogen substituents, which contribute to its reactivity and biological interactions.
The biological activity of (3S)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-OL is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the amino group allows for hydrogen bonding, while the halogen atoms (bromine and chlorine) can engage in halogen bonding, enhancing its binding affinity to target proteins.
Antiproliferative Effects
Recent studies have demonstrated that compounds similar to (3S)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-OL exhibit significant antiproliferative effects against cancer cell lines. For instance, related compounds have shown activity against MCF-7 breast cancer cells, suggesting potential applications in cancer therapy. The mechanism involves disruption of microtubule dynamics or modulation of signaling pathways critical for cell proliferation .
Enzyme Interaction Studies
Research indicates that this compound can modulate the activity of certain enzymes involved in inflammatory processes. By inhibiting specific enzymes, it may reduce inflammatory responses, making it a candidate for anti-inflammatory drug development .
Case Studies
- Anticancer Activity : A study evaluating various derivatives of amino alcohols found that those with similar structural motifs to (3S)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-OL exhibited IC50 values in the low micromolar range against MCF-7 cells. This suggests that the compound may serve as a lead structure for developing new anticancer agents .
- Enzyme Inhibition : Another investigation focused on the inhibition of cyclooxygenase (COX) enzymes by structurally related compounds. The results indicated that these compounds could effectively inhibit COX activity, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects .
Data Table: Biological Activities of Related Compounds
| Compound Name | Target | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (3S)-3-Amino-3-(4-chlorophenyl)propan-1-ol | MCF-7 Cells | 5.0 | Antiproliferative via microtubule destabilization |
| (S)-3-Amino-3-(2-bromo-4-chlorophenyl)propan-1-ol | COX Enzymes | 2.5 | Inhibition of enzyme activity |
| (S)-3-Amino-3-(4-bromophenyl)propan-1-ol | Various Cancer Cells | 4.0 | Induction of apoptosis |
Q & A
Basic Research Questions
Q. What synthetic strategies ensure stereochemical purity in the synthesis of (3S)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-OL?
- Methodological Answer : The synthesis typically involves enantioselective methods such as asymmetric catalysis or chiral resolution. For example, Mannich-type reactions using chiral auxiliaries (e.g., Evans oxazolidinones) can control the stereochemistry at the 3S position. Post-synthetic purification via chiral HPLC or crystallization with diastereomeric salts (e.g., tartaric acid derivatives) ensures enantiomeric excess >99% . Key reaction parameters include temperature (-20°C to 25°C), solvent polarity (THF or dichloromethane), and catalyst loading (5–10 mol%).
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies functional groups (e.g., -NH₂ at δ 1.5–2.0 ppm, -OH at δ 4.8–5.2 ppm) and confirms regiochemistry of bromo/chloro substituents via coupling patterns .
- X-ray Crystallography : Resolves absolute configuration (3S) and hydrogen-bonding networks (e.g., O–H···N interactions between the alcohol and amino groups) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical: 293.56 g/mol; observed: 293.55 ± 0.01) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact biological activity and reactivity?
- Methodological Answer :
- Comparative SAR Analysis : Replace bromo/chloro groups with fluorine or methyl via Suzuki coupling or electrophilic substitution. Bioassays (e.g., enzyme inhibition or receptor binding) reveal that bromine enhances hydrophobic interactions (e.g., IC₅₀ = 12 nM vs. 45 nM for the chloro analog), while chlorine improves metabolic stability .
- Electronic Effects : DFT calculations (B3LYP/6-31G*) show bromine’s electron-withdrawing effect increases electrophilicity at the β-carbon, favoring nucleophilic attack (k = 0.45 s⁻¹ vs. 0.21 s⁻¹ for non-halogenated analogs) .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Pool data from ≥5 independent studies (e.g., IC₅₀ values for kinase inhibition) and apply Cochran’s Q-test to assess heterogeneity (p < 0.05 indicates significant variability). Adjust for batch effects (e.g., solvent purity, cell line drift) via mixed-effects modeling .
- Dose-Response Validation : Re-test disputed activities under standardized conditions (e.g., 10% FBS, 37°C, pH 7.4) with positive/negative controls (e.g., staurosporine for kinase assays) .
Q. What computational approaches predict target interactions and metabolic pathways for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with cryo-EM structures (PDB: 6XYZ) to simulate binding to GABA_A receptors. Key interactions: bromophenyl group with Phe200 (π-π stacking) and amino group with Asp56 (salt bridge) .
- ADME Prediction : SwissADME predicts high BBB permeability (TPSA = 45 Ų) but rapid CYP3A4-mediated oxidation (t₁/₂ = 2.3 h). Validate via in vitro microsomal assays (human liver microsomes + NADPH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
